

1S,2S-Dhac-phenyl trost ligand CAS number and characterization

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Compound of Interest

Compound Name: *1S,2S-Dhac-phenyl trost ligand*

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(1S,2S)-Dhac-phenyl Trost Ligand: A Technical Guide

CAS Number: 169689-05-8

This technical guide provides a comprehensive overview of the (1S,2S)-Dhac-phenyl Trost ligand, a chiral phosphine ligand pivotal in the field of asymmetric catalysis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characterization, synthesis, and application.

Core Characterization

The (1S,2S)-Dhac-phenyl Trost ligand, systematically named (1S,2S)-N,N'-bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane, is a white solid at room temperature. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	169689-05-8	[1] [2] [3]
Molecular Formula	C ₄₄ H ₄₀ N ₂ O ₂ P ₂	[2] [3]
Molecular Weight	690.75 g/mol	[2]
Melting Point	134-136 °C	[2]
Optical Activity	[\alpha] ²⁰ /D -134° (c=1 in methanol)	[3]
Appearance	White solid	[1]

Spectroscopic Data

Detailed experimental spectra for the (1S,2S)-Dhac-phenyl Trost ligand are not widely available in the public domain. Commercial suppliers indicate the availability of NMR data for purity assessment, but the full spectra with peak assignments and experimental conditions are not provided. Researchers requiring this data are advised to acquire it experimentally upon purchase or consult spectral databases.

Expected Spectroscopic Features:

- ¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl groups. The protons on the cyclohexane backbone would appear in the aliphatic region (approx. 1.0-4.0 ppm), with distinct signals for the methine protons adjacent to the nitrogen atoms. The N-H protons of the amide groups would likely appear as broad signals.
- ¹³C NMR: The spectrum would show a multitude of signals in the aromatic region for the phenyl and benzoyl carbons. The aliphatic carbons of the cyclohexane ring would be observed at higher field. The carbonyl carbons of the amide groups would appear at a characteristic downfield shift (approx. 160-170 ppm).
- ³¹P NMR: A single signal would be expected in the proton-decoupled ³¹P NMR spectrum, characteristic of the trivalent phosphorus atoms in the diphenylphosphino groups.

- FT-IR: The spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide groups (approx. 3200-3400 cm^{-1}), C=O stretching of the amide carbonyls (approx. 1630-1680 cm^{-1}), and P-C stretching vibrations.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the molecular weight of the ligand.

Experimental Protocols

Synthesis of (1S,2S)-Dhac-phenyl Trost Ligand

An improved and scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand has been reported, which can be adapted for the (1S,2S) enantiomer by using the corresponding (1S,2S)-diaminocyclohexane. The procedure involves the amidation of 2-(diphenylphosphino)benzoic acid with (1S,2S)-diaminocyclohexane.

Materials:

- 2-(Diphenylphosphino)benzoic acid
- (1S,2S)-Diaminocyclohexane
- 1,1'-Carbonyldiimidazole (CDI)
- Imidazole hydrochloride
- Acetonitrile (CH_3CN)
- Water (H_2O)

Procedure:

- Under an inert atmosphere (e.g., nitrogen), charge a reactor with 2-(diphenylphosphino)benzoic acid and 1,1'-carbonyldiimidazole (CDI).
- Add acetonitrile to form a slurry and agitate the mixture at room temperature until a clear solution is obtained (approximately 1 hour).

- In a separate reactor, dissolve (1S,2S)-diaminocyclohexane and imidazole hydrochloride in acetonitrile.
- Transfer the activated 2-(diphenylphosphino)benzoic acid solution to the solution containing the diamine.
- Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for several hours (e.g., 8 hours).
- Cool the reaction mixture, which should result in the formation of a slurry.
- Add water to the slurry to precipitate the product fully.
- Cool the mixture to room temperature.
- Collect the solid product by filtration.
- Wash the solid sequentially with a mixture of acetonitrile and water, followed by pure water.
- Dry the product under vacuum to yield the (1S,2S)-Dhac-phenyl Trost ligand as a white solid.

This process is noted for its high yield (around 80%) and for producing the ligand in sufficient purity for direct use in catalytic applications without the need for column chromatography.[\[1\]](#)

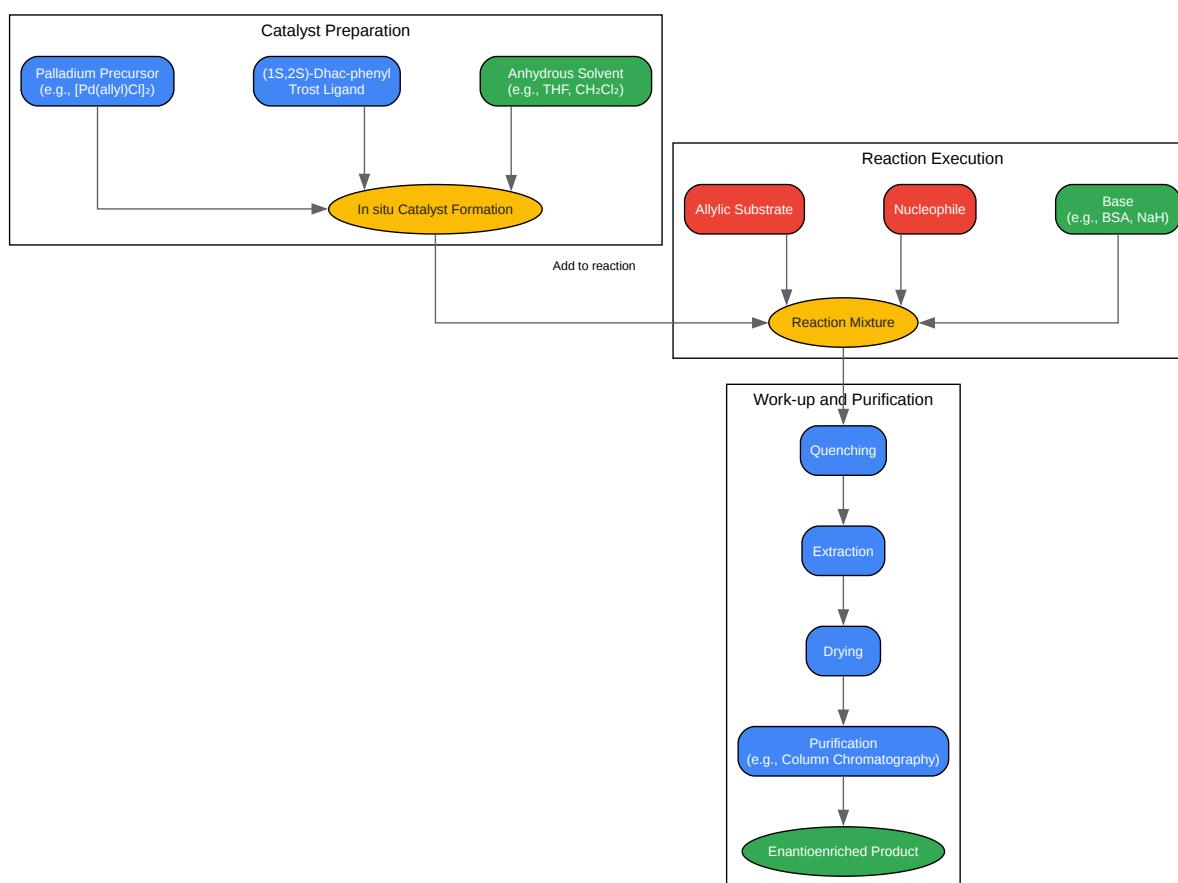
Applications in Asymmetric Catalysis

The (1S,2S)-Dhac-phenyl Trost ligand is a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, also known as the Tsuji-Trost reaction. This reaction is a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow: Palladium-Catalyzed Asymmetric Allylic Alkylation

The following diagram illustrates a typical experimental workflow for an asymmetric allylic alkylation reaction using the (1S,2S)-Dhac-phenyl Trost ligand.

Experimental Workflow: Asymmetric Allylic Alkylation

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Caption: General workflow for a Pd-catalyzed asymmetric allylic alkylation.

This workflow outlines the key stages, from the *in situ* formation of the chiral palladium catalyst to the final purification of the enantioenriched product. The specific conditions, such as the choice of palladium precursor, solvent, base, and reaction temperature, are crucial for achieving high yield and enantioselectivity and should be optimized for each specific substrate and nucleophile combination.

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